molecular formula C11H11F3O2 B13024480 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal

Cat. No.: B13024480
M. Wt: 232.20 g/mol
InChI Key: BIKBKLSEIOAJOU-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H9F3O. It is a clear, colorless to pale yellow oily liquid that is used in various organic synthesis processes . This compound is known for its unique chemical properties, which make it valuable in the field of medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal typically involves the reaction of 3-(trifluoromethyl)benzenepropanol with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is cooled in a water/ice bath and stirred for 30 minutes as the temperature rises to 20°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid.

    Reduction: 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Trifluoromethylphenyl)propanal: Similar structure but lacks the methoxy group.

    4-(Trifluoromethyl)benzaldehyde: Similar trifluoromethyl group but different aldehyde positioning.

    3-(Trifluoromethyl)benzenepropanal: Similar structure but lacks the methoxy group.

Uniqueness

3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties. The methoxy group increases the compound’s electron-donating ability, while the trifluoromethyl group enhances its lipophilicity and stability .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-[3-methoxy-4-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C11H11F3O2/c1-16-10-7-8(3-2-6-15)4-5-9(10)11(12,13)14/h4-7H,2-3H2,1H3

InChI Key

BIKBKLSEIOAJOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC=O)C(F)(F)F

Origin of Product

United States

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